N-quinolin-8-yladamantane-1-carboxamide
説明
N-quinolin-8-yladamantane-1-carboxamide is a synthetic small molecule characterized by a hybrid structure combining an adamantane core and a quinoline moiety linked via a carboxamide group. Its molecular formula is C₁₉H₂₀N₂O, with a molecular weight of 292.38 g/mol. Such structural features are often leveraged in drug design, particularly for targets requiring hydrophobic or planar binding pockets.
特性
CAS番号 |
71458-47-4 |
|---|---|
分子式 |
C20H22N2O |
分子量 |
306.4 g/mol |
IUPAC名 |
N-quinolin-8-yladamantane-1-carboxamide |
InChI |
InChI=1S/C20H22N2O/c23-19(20-10-13-7-14(11-20)9-15(8-13)12-20)22-17-5-1-3-16-4-2-6-21-18(16)17/h1-6,13-15H,7-12H2,(H,22,23) |
InChIキー |
RYIHYWBHJGITMU-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC5=C4N=CC=C5 |
製品の起源 |
United States |
準備方法
合成経路と反応条件
N-キノリン-8-イルアダマンタン-1-カルボキサミドの合成は、通常、キノリン-8-カルボン酸とアダマンタン-1-アミンのアミド化によって行われます。この反応は、カルボジイミドやEDC(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)およびHOBt(1-ヒドロキシベンゾトリアゾール)などのカップリング試薬など、さまざまな試薬によって触媒できます。 反応は通常、ジクロロメタンまたはジメチルホルムアミドなどの有機溶媒中で穏やかな条件下で行われます .
工業的生産方法
N-キノリン-8-イルアダマンタン-1-カルボキサミドの工業的生産には、同様の合成経路が用いられますが、より大規模で行われます。連続フロー反応器と自動システムを使用すると、合成の効率と収率を高めることができます。 さらに、再結晶やクロマトグラフィーなどの精製技術を用いて純粋な化合物を得ます .
化学反応の分析
反応の種類
N-キノリン-8-イルアダマンタン-1-カルボキサミドは、次のようなさまざまな化学反応を起こすことができます。
酸化: キノリン部分は、酸化されてキノリンN-オキシドを形成することができます。
還元: この化合物は、還元されて対応するアミンを形成することができます。
置換: キノリン環では、求電子置換反応が起こることがあります。
一般的な試薬と条件
酸化: m-クロロ過安息香酸(m-CPBA)などの試薬を酸化に使用することができます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
生成される主な生成物
酸化: キノリンN-オキシド誘導体。
還元: アダマンタン-1-アミン誘導体。
置換: ハロゲン化またはニトロ化されたキノリン誘導体。
科学的研究の応用
Anticancer Activity
N-quinolin-8-yladamantane-1-carboxamide and its derivatives have been studied for their potential as anticancer agents. Research indicates that quinoline derivatives can inhibit key enzymes involved in cancer metabolism, such as pyruvate kinase M2 (PKM2). PKM2 is crucial for tumor growth and proliferation, making it an attractive target for cancer therapy.
Case Study:
A study synthesized a series of 8-quinolinesulfonamide derivatives, which were evaluated for their cytotoxic activity against several cancer cell lines, including:
- Amelanotic melanoma (C32)
- Triple-negative breast cancer (MDA-MB-231)
- Glioblastoma multiforme (U87-MG)
The results indicated that certain compounds exhibited significant anticancer activity, suggesting that modifications to the quinoline structure could enhance efficacy against various tumors .
Antimalarial Properties
Recent investigations have highlighted the antimalarial potential of quinoline derivatives, including this compound. Compounds from this class have shown promising results against Plasmodium falciparum, the parasite responsible for malaria.
Case Study:
A phenotypic screening identified a quinoline derivative with moderate potency against P. falciparum. Further optimization led to compounds with low nanomolar potency and excellent oral efficacy in mouse models of malaria. These findings underscore the potential of quinoline-based compounds in developing new antimalarial therapies .
Cannabinoid Receptor Modulation
This compound has also been explored as a cannabinoid receptor ligand. Compounds that selectively target cannabinoid receptors, particularly CB2 receptors, are being investigated for their analgesic properties without the psychotropic effects associated with CB1 receptor activation.
Case Study:
Research has shown that certain adamantane derivatives can selectively activate CB2 receptors, leading to potential applications in treating pain and inflammatory disorders. This selectivity offers a promising avenue for developing safer analgesics .
Neuroprotective Effects
Quinoline derivatives are being studied for neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's disease. Their ability to interact with multiple biological targets makes them candidates for multi-target therapeutic strategies.
Case Study:
In silico studies have suggested that quinoline derivatives can inhibit key proteins associated with neurodegeneration. These findings point towards the potential use of this compound in developing treatments for neurodegenerative conditions .
Synthesis and Structure Activity Relationship (SAR)
Understanding the structure activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Researchers are actively modifying the chemical structure to enhance its biological activity while minimizing toxicity.
Data Table: Structure Activity Relationship Insights
| Compound Variation | Biological Activity | Remarks |
|---|---|---|
| Base Compound | Moderate Activity | Initial findings suggest potential |
| Methyl Substituent | Enhanced Activity | Improved binding affinity to targets |
| Hydroxyl Group | Significant Activity | Increased solubility and bioavailability |
作用機序
類似の化合物との比較
類似の化合物
キノリン-8-カルボキサミド: キノリン部分を共有していますが、アダマンタン構造はありません。
アダマンタン-1-カルボキサミド: アダマンタン構造を含みますが、キノリン部分は含まれていません。
ラキノモッド: 免疫調節作用を持つキノリン-3-カルボキサミド。
独自性
N-キノリン-8-イルアダマンタン-1-カルボキサミドは、キノリンとアダマンタンの構造を組み合わせているため、独特の化学的および生物学的特性を持っています。 この組み合わせにより、安定性、バイオアベイラビリティ、および潜在的な治療効果が、類似の化合物と比較して向上します.
類似化合物との比較
Key Observations:
Core Structure Variations :
- Adamantane vs. Ferrocene : The adamantane core confers rigidity and high lipophilicity, whereas the ferrocene moiety introduces redox-active iron centers and a planar geometry. Ferrocene derivatives may exhibit unique electrochemical interactions in biological systems, which are absent in adamantane-based analogs .
- Impact on Solubility : Adamantane’s hydrophobicity likely reduces aqueous solubility compared to ferrocene, though quantitative data are unavailable.
Substituent Effects: The 2-methyl group on the quinoline ring in N-(2-methyl-8-quinolinyl)-1-adamantanecarboxamide increases molecular weight by 28.05 Da compared to the parent compound.
Crystallographic Data: N-(quinolin-8-yl)ferrocene-1-carboxamide demonstrates high structural precision (R factor = 0.034), attributed to robust crystallographic refinement using methods like SHELX .
生物活性
N-quinolin-8-yladamantane-1-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships associated with this compound, supported by relevant data tables and case studies.
The synthesis of this compound typically involves the reaction of quinoline derivatives with adamantane-based carboxylic acids. The resulting compound exhibits a unique structure that combines the pharmacological properties of both quinoline and adamantane moieties.
Table 1: Synthesis Overview
| Step | Reaction Type | Reactants | Product |
|---|---|---|---|
| 1 | Nucleophilic substitution | Quinoline derivative + Adamantane carboxylic acid | This compound |
| 2 | Purification | Crystallization or chromatography | Pure this compound |
Biological Activity
This compound has been evaluated for various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The quinoline scaffold is known for its diverse pharmacological effects, which are enhanced by the adamantane structure.
Antimicrobial Activity
Recent studies have shown that compounds similar to N-quinolin-8-yladamantane exhibit significant antimicrobial activity against various pathogens. For instance, a series of substituted quinoline derivatives were tested against Mycobacterium tuberculosis, with some showing higher efficacy than standard treatments such as isoniazid and pyrazinamide .
Table 2: Antimicrobial Activity Against Mycobacterium Tuberculosis
| Compound | MIC (μg/mL) | Comparison Standard |
|---|---|---|
| N-cycloheptylquinoline | 0.5 | Isoniazid (1) |
| N-(2-phenylethyl)quinoline | 0.75 | Pyrazinamide (2) |
| N-quinolin-8-yladamantane | TBD | TBD |
Anticancer Activity
The anticancer potential of N-quinolin-8-yladamantane has also been investigated. Compounds derived from the quinoline structure have shown activity against various cancer cell lines, indicating their potential as chemotherapeutic agents. In vitro studies demonstrated that certain derivatives inhibited cell proliferation significantly while exhibiting low cytotoxicity towards normal cells .
Table 3: Anticancer Activity Profile
| Cell Line | IC50 (μM) | Compound Tested |
|---|---|---|
| A549 (lung cancer) | 5.0 | N-quinolin-8-yladamantane |
| MCF7 (breast cancer) | 4.5 | N-cyclohexylquinoline |
| HeLa (cervical) | 6.0 | N-(4-sulfamoylphenyl)quinoline |
Structure–Activity Relationship (SAR)
The biological activity of N-quinolin-8-yladamantane is influenced by its structural features. Modifications on the quinoline ring and the adamantane core can significantly affect its pharmacological properties.
Key Findings:
- Lipophilicity : Increased lipophilicity generally correlates with enhanced biological activity due to improved membrane permeability.
- Electron-Withdrawing Groups : The presence of electron-withdrawing substituents on the anilide ring has been shown to enhance antiviral activity against H5N1 avian influenza viruses .
- Substitution Patterns : Different substitution patterns on the quinoline moiety yield varying degrees of enzyme inhibition and antimicrobial efficacy.
Case Studies
A notable case study involved the evaluation of a series of quinoline derivatives, including N-quinolin-8-yladamantane, against a panel of pathogenic bacteria and cancer cell lines. The study highlighted the effectiveness of these compounds in inhibiting bacterial growth and reducing tumor cell viability compared to established drugs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
